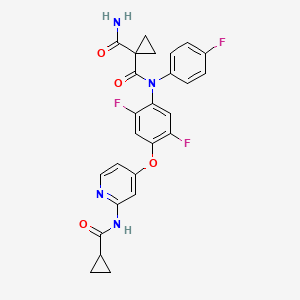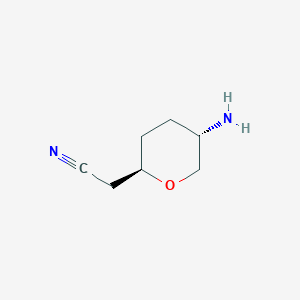
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a chiral organic compound with a tetrahydropyran ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of asymmetric hydrogenation of a suitable precursor, such as a nitrile or an imine, in the presence of a chiral catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .
化学反应分析
Types of Reactions
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
科学研究应用
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
作用机制
The mechanism of action of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .
相似化合物的比较
Similar Compounds
(2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrate: This compound has similar structural features and applications in medicinal chemistry.
(2R,5S)-Linalyl oxide: Another compound with a tetrahydropyran ring, used in fragrance and flavor industries.
Uniqueness
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity.
属性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
2-[(2R,5S)-5-aminooxan-2-yl]acetonitrile |
InChI |
InChI=1S/C7H12N2O/c8-4-3-7-2-1-6(9)5-10-7/h6-7H,1-3,5,9H2/t6-,7+/m0/s1 |
InChI 键 |
OCSQESXXPDWNPC-NKWVEPMBSA-N |
手性 SMILES |
C1C[C@@H](OC[C@H]1N)CC#N |
规范 SMILES |
C1CC(OCC1N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13912163.png)
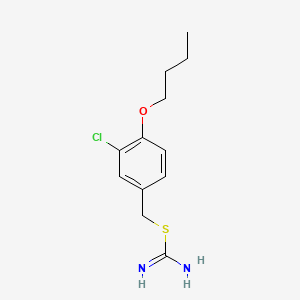
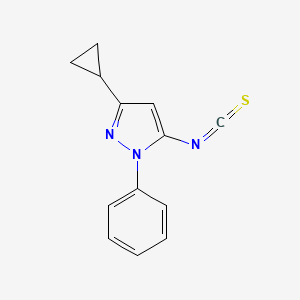
![(2S)-2-[[N'-[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butyl]carbamimidoyl](15N)amino]butanedioate;barium(2+);hydrate](/img/structure/B13912187.png)
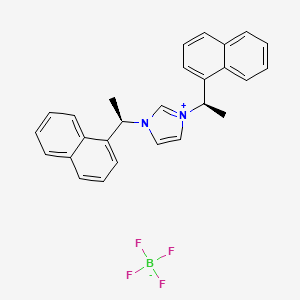
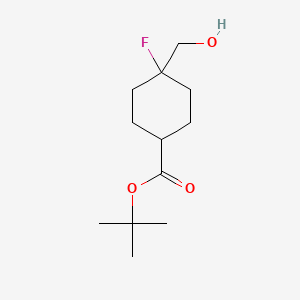
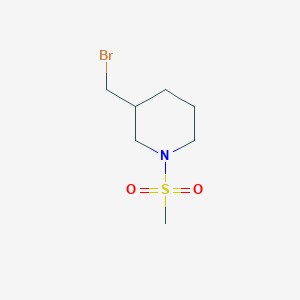

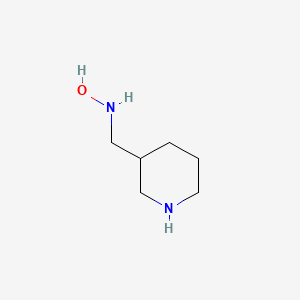
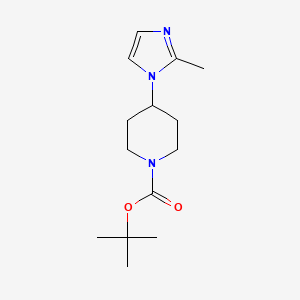

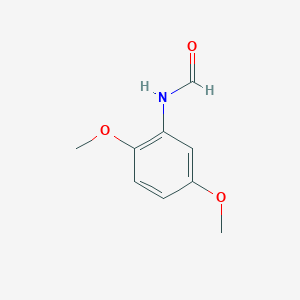
![(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
